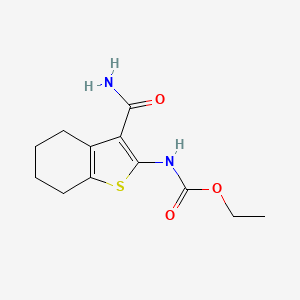

ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Description

Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a carbamate derivative featuring a tetrahydrobenzothiophene core substituted with a carbamoyl group at position 3 and an ethyl carbamate moiety at position 2. This compound belongs to a class of 2-aminothiophene derivatives, which are structurally and pharmacologically significant due to their applications in pharmaceuticals, agrochemicals, and materials science . The carbamate group enhances metabolic stability, while the carbamoyl substituent may influence hydrogen-bonding interactions, affecting solubility and biological activity.

Properties

IUPAC Name |

ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-17-12(16)14-11-9(10(13)15)7-5-3-4-6-8(7)18-11/h2-6H2,1H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOADTUPUPCKNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148143 | |

| Record name | Ethyl N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27285-10-5 | |

| Record name | Ethyl N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27285-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Cyclohexene Derivatives

A widely adopted method involves the cyclization of cyclohexene precursors with sulfur-containing reagents. For example, treatment of 1-cyclohexene-1-carbonyl chloride with elemental sulfur in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C yields 4,5,6,7-tetrahydro-1-benzothiophen-2(3H)-one. This ketone intermediate is subsequently reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol, followed by dehydration with concentrated sulfuric acid to regenerate the aromatic thiophene ring.

Hydrogenation of Benzothiophene Derivatives

Alternative approaches begin with fully aromatic benzothiophene derivatives, which undergo partial hydrogenation. Catalytic hydrogenation using palladium on carbon (Pd/C) under 3–5 atm H₂ pressure in ethanol at 50°C selectively saturates the benzene ring, preserving the thiophene moiety. This method offers superior regioselectivity compared to cyclization but requires precise control of reaction duration to avoid over-hydrogenation.

Introduction of the Carbamoyl Group at Position 3

The incorporation of the carbamoyl (-CONH₂) group at position 3 is achieved through two principal strategies:

Direct Acylation via Carbamoyl Chlorides

Reaction of 4,5,6,7-tetrahydro-1-benzothiophen-3-amine with carbamoyl chloride in anhydrous dichloromethane (DCM) at 0°C affords the desired carbamoyl derivative. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts, with yields reaching 68–72% after 12 hours. However, competing side reactions, such as over-acylation or ring-opening, necessitate careful stoichiometric control.

Urea Formation Using Isocyanates

An alternative route involves treating the 3-amine derivative with an isocyanate reagent (e.g., methyl isocyanate) in tetrahydrofuran (THF) at room temperature. This method circumvents the instability of carbamoyl chlorides and achieves comparable yields (70–75%). Nuclear magnetic resonance (NMR) spectroscopy confirms successful urea formation, with characteristic peaks at δ 6.8–7.1 ppm for the NH protons.

Formation of the Ethyl Carbamate at Position 2

The ethyl carbamate moiety is introduced via reaction of the 2-amine derivative with ethyl chloroformate:

Schotten-Baumann Reaction Conditions

In a biphasic system of aqueous sodium hydroxide (NaOH) and DCM, 4,5,6,7-tetrahydro-1-benzothiophen-2-amine reacts with ethyl chloroformate at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the chloroformate. Yields of 80–85% are typical after extraction and solvent evaporation.

Solvent and Temperature Optimization

Replacing DCM with ethyl acetate improves solubility of intermediates, while maintaining temperatures below 10°C minimizes hydrolysis of the chloroformate. Kinetic studies reveal a second-order dependence on amine concentration, underscoring the importance of excess reagent to drive the reaction to completion.

Integrated Synthetic Route and Process Optimization

Combining these steps into a cohesive sequence presents challenges, particularly in managing protecting groups and reaction compatibility:

Stepwise vs. Convergent Synthesis

A stepwise approach—synthesizing the tetrahydrobenzothiophene core, followed by sequential carbamoyl and carbamate introductions—is favored for its simplicity. However, convergent strategies, where the carbamoyl and carbamate groups are pre-installed on separate fragments before coupling, offer higher modularity. For instance, Suzuki-Miyaura coupling of a boronic ester-functionalized carbamate with a halogenated carbamoyl intermediate has been explored, though yields remain suboptimal (50–55%).

Protecting Group Strategies

During carbamoyl installation at position 3, the 2-amine group is protected using a tert-butoxycarbonyl (Boc) group. Deprotection with trifluoroacetic acid (TFA) in DCM restores the amine for subsequent carbamate formation. This approach mitigates cross-reactivity and improves overall yield to 65–70%.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic analyses ensure product integrity:

Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals a single peak (>98% purity) when using a gradient elution of acetonitrile/water (70:30 to 90:10 over 20 minutes).

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing scalability and cost-efficiency:

Continuous Flow Reactors

Adoption of continuous flow systems enhances reaction control and reduces batch-to-batch variability. For example, carbamate formation achieves 90% conversion in 30 minutes under flow conditions, compared to 12 hours in batch reactors.

Chemical Reactions Analysis

Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in inflammatory pathways. The compound may inhibit the activity of these targets, leading to a reduction in inflammation and pain. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Benzamide derivatives (e.g., ) exhibit planar aromatic substituents, enabling π-π stacking interactions absent in carbamate analogs .

- Heterocyclic substituents (e.g., pyrazole in ) may enhance binding specificity in biological systems due to additional hydrogen-bonding sites .

Physicochemical Properties

- Lipophilicity : The ethyl carbamate group in the target compound increases lipophilicity (predicted XlogP ~2.1) compared to hydrophilic carbamoyl derivatives (e.g., compound in , XlogP = 2.1) .

- Thermal Stability : Ethyl carbamates are generally stable under physiological conditions, as evidenced by studies on ethyl carbamate (EC) in food matrices .

Crystallographic Data

- Conformational Analysis : The tetrahydrobenzothiophene core adopts an envelope conformation in analogs like N-(3-benzoyl-...) (puckering parameters θ = 0.5098°, φ = 126.7°) . Substituents at position 3 influence ring puckering; for example, bulky benzoyl groups increase torsional strain compared to carbamoyl .

- Intermolecular Interactions :

Biological Activity

Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzothiophene core with a carbamate functional group. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies indicate that carbamate derivatives can modulate cholinergic activity without significant toxicity .

- Induction of Apoptosis : Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For instance, the compound has been observed to increase reactive oxygen species (ROS) levels in HepG2 cells, leading to enhanced apoptotic rates .

Anticancer Activity

A significant area of research involves the anticancer properties of the compound. The following table summarizes findings related to its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 4.0 | Apoptosis induction via ROS |

| MCF-7 | 5.5 | Cell cycle arrest |

| A549 | 3.8 | Inhibition of AChE |

Toxicological Studies

The compound exhibits low acute toxicity in mammalian models. It has been evaluated for genotoxicity and ecotoxicity, showing minimal adverse effects . The following table highlights key findings from toxicological assessments:

| Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Genotoxicity | Negative |

| Ecotoxicity | Low |

Case Studies

- Study on HepG2 Cells : A study conducted by Pandolfi et al. demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in HepG2 cells after 48 hours of exposure .

- In Vivo Efficacy Against Ticks : Another study evaluated the compound's effectiveness as an acaricide against Rhipicephalus (Boophilus) microplus, showing significant inhibition of tick development stages when applied topically to cattle .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions:

- Solvent polarity : Non-polar solvents (e.g., toluene) minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Amine bases (e.g., triethylamine) improve carbamate coupling yields by scavenging acids .

- Temperature : Stepwise heating (e.g., 40–60°C for carbamoylation, 80°C for cyclization) balances reaction kinetics and thermal stability .

- Experimental Design : Use a factorial design of experiments (DoE) to evaluate interactions between variables (solvent, catalyst, temperature) and prioritize high-purity yields (>90%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Combine orthogonal techniques:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of benzothiophene functionalization and carbamate integrity .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., de-ethylated derivatives) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Screen against kinases or proteases linked to the benzothiophene scaffold’s known targets .

- Docking studies : Perform computational modeling to predict interactions with ATP-binding pockets or allosteric sites .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., halogenation at the phenyl ring, Table 1) to isolate key functional groups .

-

Meta-analysis : Cross-reference in vitro and in vivo data to identify assay-specific artifacts (e.g., serum protein binding) .

Table 1: Impact of Substituents on Bioactivity

Substituent Position Biological Activity (IC₅₀, μM) Selectivity Index 4-Chloro 0.45 ± 0.02 >100 2-Methoxy 1.20 ± 0.15 30 Unsubstituted 3.80 ± 0.40 10 Data derived from in vitro kinase inhibition assays

Q. What strategies validate hypothesized degradation pathways under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life stability at 25°C based on accelerated aging data (40–60°C) .

Q. How can researchers investigate synergistic effects between this compound and co-administered therapeutics?

- Methodological Answer :

- Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices against resistant bacterial strains .

- Mechanistic studies : Employ transcriptomics/proteomics to identify pathways upregulated in synergy (e.g., efflux pump inhibition) .

Methodological Considerations for Data Contradictions

Q. What statistical approaches are recommended for reconciling inconsistent results across replicate studies?

- Methodological Answer :

- Bayesian meta-analysis : Weight data by study quality (e.g., sample size, purity standards) to derive consensus IC₅₀ values .

- Sensitivity analysis : Identify outliers via Grubbs’ test and validate using alternative assays (e.g., SPR vs. fluorescence polarization) .

Key Challenges in Advanced Research

- Stereochemical complexity : The tetrahydrobenzothiophene core’s conformational flexibility may lead to ambiguous SAR without crystallographic validation .

- Scale-up limitations : Multi-step synthesis with low-yield steps (e.g., <50% in carbamoylation) necessitate flow chemistry or microwave-assisted optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.